Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate
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Overview
Description
Methyl 2-amino-2-furanacetate is an organic compound with the molecular formula C7H9NO3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-furanacetate typically involves the reaction of furan-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-2-furanacetate may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted furan compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Methyl 2-amino-2-furanacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-furanacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-2-furanacetate include:
- Methyl 2-amino-2-thiophenacetate
- Methyl 2-amino-2-pyrroleacetate
- Methyl 2-amino-2-pyridineacetate
Uniqueness
Methyl 2-amino-2-furanacetate is unique due to its furan ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
70946-43-9 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-(2-amino-3H-furan-2-yl)acetate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3 |
InChI Key |
FUTSCNJQJJFMGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC=CO1)N |
Origin of Product |
United States |
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